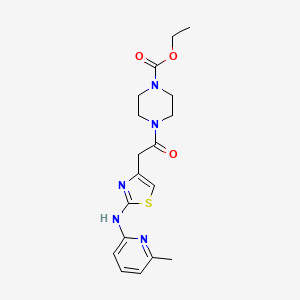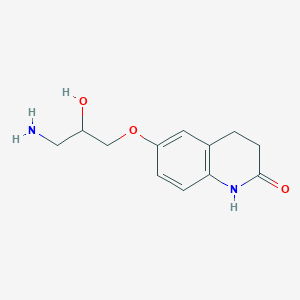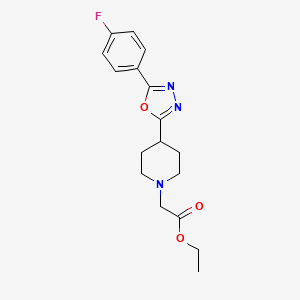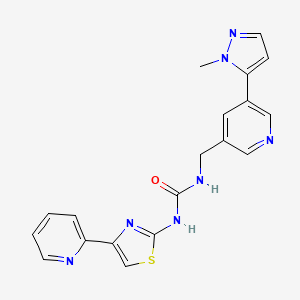![molecular formula C19H23N3O3 B2818751 3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol; acetic acid CAS No. 249607-96-3](/img/structure/B2818751.png)
3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol; acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol; acetic acid” is an imidazole derivative . It is also known as Phentolamine , which is used as an alpha-1A adrenergic receptor .
Synthesis Analysis
Imidazole derivatives can be synthesized through a variety of methods. One common method is the one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a phenol group and a methyl group attached to the imidazole ring .
Chemical Reactions Analysis
Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They are involved in a variety of chemical reactions, including oxidative aromatization reactions of imidazolines .
Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary widely. For example, the boiling point of 4,5-Dihydro-1H-imidazol-2-amine is 178.3±23.0 °C at 760 mmHg .
Aplicaciones Científicas De Investigación
Chemical Reactions and Structural Transformations
- Researchers have explored the reactivity of compounds akin to 3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol with isothiocyanates, leading to the formation of novel compounds with potential utility in medicinal chemistry. For instance, the reaction between 3-phenyl-3-aminoquinoline-2,4-diones and isothiocyanates yielded novel 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones. These compounds show promise for further exploration due to their unique structures and potential applications (Klásek et al., 2010).
Potential Antimicrobial Activities
- The synthesis of new derivatives has been a focus, particularly for exploring their antimicrobial potential. For example, the synthesis of 1, 4-Benzoxazine analogues and their evaluation for antibacterial activity against various strains such as E. coli, Staphylococcus aureus, and Pseudomonas suggest a promising avenue for the development of new antimicrobial agents. Such studies underscore the importance of novel chemical derivatives in addressing resistance and finding more effective antimicrobial solutions (Kadian et al., 2012).
Mecanismo De Acción
Target of Action
Phentolamine acetate primarily targets alpha-1 and alpha-2 adrenergic receptors . These receptors play a crucial role in the regulation of vascular smooth muscle tone and systemic blood pressure .
Mode of Action
Phentolamine acetate acts as a reversible, competitive antagonist at alpha-1 and alpha-2 adrenergic receptors . By binding to these receptors, it inhibits the action of catecholamines, leading to vasodilation of vascular smooth muscles . This vasodilation results in a decrease in systemic vascular resistance and blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by phentolamine acetate involves the adrenergic system . By blocking alpha-1 and alpha-2 adrenergic receptors, phentolamine acetate inhibits the vasoconstrictive effect of catecholamines, leading to vasodilation . This action disrupts the normal feedback mechanisms that regulate norepinephrine release, leading to an increase in heart rate .
Pharmacokinetics
Phentolamine acetate is administered through various routes, including intravenously, intramuscularly, submucosally, and topically . The compound is metabolized in the liver and has an elimination half-life of 19 minutes . The pharmacokinetic properties of phentolamine acetate ensure that it is rapidly distributed and eliminated, allowing for precise control over its therapeutic effects .
Result of Action
The primary molecular effect of phentolamine acetate is the blockade of alpha-1 and alpha-2 adrenergic receptors , leading to vasodilation . On a cellular level, this results in a decrease in systemic vascular resistance and blood pressure . Clinically, this effect is harnessed to treat conditions such as hypertensive episodes and to reverse soft tissue anesthesia .
Action Environment
The action of phentolamine acetate can be influenced by various environmental factors. For instance, the presence of other drugs can impact its efficacy. Furthermore, the compound’s action can be affected by the patient’s physiological state, such as stress levels or pre-existing medical conditions .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Phentolamine Acetate is an alpha-1 and alpha-2 selective adrenergic receptor antagonist . It has a high affinity for alpha-1 and alpha-2 adrenergic receptors, which play a crucial role in its biochemical reactions .
Cellular Effects
Phentolamine Acetate has been observed to enhance neuronal outgrowth in vitro . It influences cell function by inhibiting adrenergic-mediated physiological activity .
Molecular Mechanism
The molecular mechanism of Phentolamine Acetate involves its binding to alpha-1 and alpha-2 adrenergic receptors. This binding results in the inhibition of adrenergic-mediated physiological activity .
Temporal Effects in Laboratory Settings
The effects of Phentolamine Acetate have been studied over time in laboratory settings. Following oral ingestion of Phentolamine Acetate, mean plasma concentrations are sufficient to occupy the alpha-1 and -2 adrenergic receptors in erectile tissue within 30-40 minutes .
Metabolic Pathways
Phentolamine Acetate is involved in metabolic pathways related to the alpha-1 and alpha-2 adrenergic receptors . Specific enzymes or cofactors it interacts with are not mentioned in the available literature.
Propiedades
IUPAC Name |
acetic acid;3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O.C2H4O2/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;1-2(3)4/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSNZPUAZBUONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
249607-96-3 |
Source


|
| Record name | 3-{[(4,5-dihydro-1H-imidazol-2-yl)methyl](4-methylphenyl)amino}phenol; acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(but-2-yn-1-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B2818669.png)
![2-[1-[2-(Dimethylsulfamoylamino)ethyl]pyrazol-3-yl]pyrazine](/img/structure/B2818671.png)
![2-{[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B2818672.png)


![N-(2-furylmethyl)-4-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanamide](/img/structure/B2818677.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-(3,4-dimethoxyphenyl)acetyl]-1-hydrazinecarbothioamide](/img/structure/B2818678.png)

![2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2818680.png)


![5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2818688.png)
![N-(3,4-dimethylphenyl)-2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2818689.png)
